

Unveiling the Architecture of Didemnin B: A Crystallographic and Mechanistic Deep Dive

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Compound of Interest

Compound Name: *Didemnins*

Cat. No.: *B1670499*

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This technical guide provides an in-depth analysis of the molecular structure of didemnin B, a potent cyclic depsipeptide with significant antiviral and cytotoxic properties.^{[1][2][3]} Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the crystallographic data, experimental methodologies, and key signaling pathways associated with this complex natural product.

Core Crystallographic Data of Didemnin B

The three-dimensional structure of didemnin B was elucidated through single-crystal X-ray diffraction analysis. The key crystallographic parameters are summarized in the table below, offering a quantitative overview of the solid-state conformation of the molecule.

Parameter	Value
Crystal System	Orthorhombic
Space Group	C222 ₁ [1][2]
Unit Cell Dimensions	
a	14.990 ± 0.003 Å[1][2]
b	22.574 ± 0.004 Å[1][2]
c	41.112 ± 0.009 Å[1][2]
Volume (V)	13911.7 Å ³ [1][2]
Temperature	138 K[1][2]
Formula Units per Cell (Z)	8[1][2]
Calculated Density	1.143 g/cm ³ [1][2]
Molecular Formula (for density)	C ₅₇ H ₈₉ N ₇ O ₁₅ · 1.5C ₆ H ₆ · H ₂ O[1][2]
Radiation	Cu Kα[1][2]
Final R-factor	0.052 for 7699 reflections[1][2]

Experimental Protocols: Elucidating the Molecular Structure

The determination of the crystal structure of didemnin B involved a series of meticulous experimental steps, as detailed below.

Crystallization

Single crystals of didemnin B suitable for X-ray diffraction were obtained by dissolving the compound in a chloroform/benzene solvent system.[1][2] This process of slow evaporation allowed for the ordered arrangement of the molecules into a crystalline lattice.

Data Collection

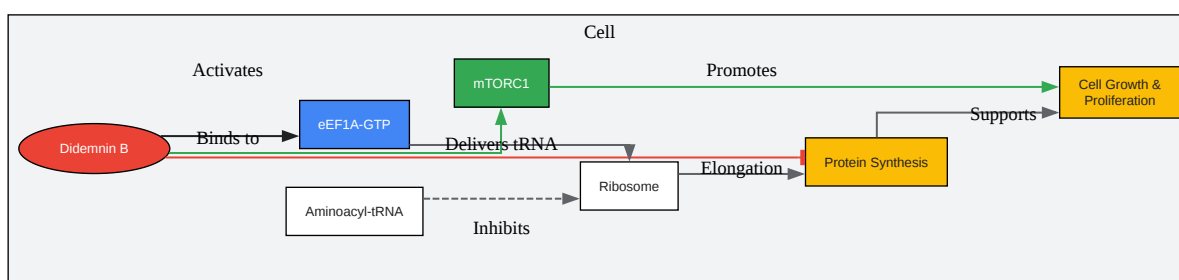
A selected crystal was mounted and maintained at a cryogenic temperature of 138 K to minimize thermal vibrations and protect against radiation damage.[1][2] X-ray diffraction data were collected using copper K-alpha (Cu K α) radiation.[1][2] A total of 7699 unique reflections were measured to a maximum 2 θ angle of 150 degrees.[1][2]

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and subsequently refined. The final residual factor (R-factor), a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was 0.052, indicating a high-quality structure determination.[1][2]

Mechanistic Insights: Didemnin B's Impact on Cellular Signaling

Didemnin B exerts its potent biological activities by interfering with fundamental cellular processes, primarily protein synthesis.[4][5] Its mechanism of action involves binding to the eukaryotic elongation factor 1-alpha (eEF1A), a key component of the protein translation machinery.[6] This interaction stabilizes the binding of aminoacyl-tRNA to the ribosome, thereby stalling the elongation phase of protein synthesis.[7] Furthermore, didemnin B has been shown to activate the mTORC1 signaling pathway.[7]



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Caption: Didemnin B's mechanism of action, inhibiting protein synthesis and activating mTORC1.

The provided crystallographic data and mechanistic insights offer a foundational understanding of didemnin B for further research and development. The detailed structural information is critical for structure-activity relationship (SAR) studies and the design of novel analogs with improved therapeutic indices.

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